15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]-
Description
Ascomycin (B1665279) as a Macrocyclic Polyketide Natural Product
Ascomycin is classified as a macrocyclic polyketide, specifically a 23-member ring macrolide lactone. nih.govresearchgate.net It is a natural product derived from the fermentation broth of the filamentous bacterium Streptomyces hygroscopicus var. ascomyceticus. nih.govnih.govbiocrick.com The biosynthesis of polyketides like ascomycin involves complex enzymatic machinery known as polyketide synthases (PKSs). nih.gov These enzymes are responsible for assembling the carbon backbone of the molecule through iterative condensation reactions.
Historical Context of Ascomycin Discovery and Initial Research Directions
Ascomycin was initially isolated in the early 1960s from Streptomyces hygroscopicus var. ascomyceticus. nih.govresearchgate.netresearchgate.netresearchgate.net Early research characterized it primarily as an antifungal antibiotic. nih.govresearchgate.netresearchgate.net The recognition of its immunosuppressive properties emerged later, in the 1980s and early 1990s. nih.govresearchgate.netresearchgate.netnih.gov This discovery was significantly influenced by the ongoing research into other immunosuppressive macrolides, particularly the search for analogs of FK506 (tacrolimus) with potentially improved profiles. nih.gov
Relationship to Other Immunosuppressive Macrolides (e.g., Tacrolimus (B1663567), Sirolimus)
Ascomycin shares a close structural relationship with tacrolimus (FK506). Both are 23-membered macrolide lactones, with a primary structural difference being the presence of an ethyl group at the C-21 position in ascomycin compared to an allyl group in tacrolimus. mdpi.comasm.org This structural similarity translates to a shared mechanism of immunosuppressive action. Both ascomycin and tacrolimus are potent inhibitors of the calcium-dependent serine/threonine protein phosphatase, calcineurin (CaN). nih.govresearchgate.netmdpi.comcapes.gov.brresearchgate.net Their inhibitory activity is mediated through the formation of a complex with the intracellular protein FK506-binding protein-12 (FKBP12). nih.govresearchgate.netresearchgate.netmdpi.comcapes.gov.brresearchgate.nettermedia.plnih.gov The resulting drug-immunophilin complex then binds to and inhibits calcineurin, interfering with the dephosphorylation of various substrates crucial for T-cell activation and the transcription of pro-inflammatory cytokines. nih.govcapes.gov.brtermedia.pl
Sirolimus (rapamycin) is another important immunosuppressive macrolide, but it is structurally distinct from ascomycin and tacrolimus, possessing a 31-membered ring. mdpi.com While sirolimus also binds to FKBP12, its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase involved in cell growth and proliferation, rather than calcineurin. mdpi.comnih.govgoogle.com Ascomycin has also served as the parent compound for the synthesis of derivatives such as pimecrolimus (B1677883), which is also a calcineurin inhibitor. researchgate.netresearchgate.netnih.govtermedia.pl
Overview of Diverse Preclinical Biological Activities of Ascomycin
Preclinical studies have revealed a range of biological activities for ascomycin beyond its initial characterization as an antifungal agent. Its potent immunosuppressive properties have been a major focus, particularly in the context of inflammatory skin diseases and the prevention of organ transplant rejection. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govcapes.gov.brresearchgate.nettermedia.pl
Research has demonstrated the effectiveness of ascomycin and its derivatives in various preclinical models of inflammatory skin conditions. Studies using models of allergic contact dermatitis in pigs, for instance, showed that calcineurin inhibitors of the ascomycin and tacrolimus type exerted significant anti-inflammatory effects after topical application. researchgate.netnih.govkarger.com This suggested their potential as alternatives to corticosteroids for treating inflammatory skin diseases. researchgate.netkarger.com Further preclinical investigations into ascomycin derivatives, such as the compound later developed as pimecrolimus (SDZ ASM 981), highlighted their ability to inhibit the transcription and release of pro-inflammatory cytokines in T cells. researchgate.netkarger.com These studies also indicated that certain ascomycin derivatives did not induce skin atrophy in preclinical models, a notable advantage over topical corticosteroids. karger.comnih.gov
Beyond immunosuppression and antifungal activity, preclinical research has explored other potential therapeutic applications for ascomycin and its derivatives. Studies have suggested additional pharmacological activities, including anticonvulsant effects observed when ascomycin was perfused into the hippocampus of rats. nih.govresearchgate.netcapes.gov.brresearchgate.netscispace.com Furthermore, ascomycin derivatives have shown potential in preclinical models for preventing ischemic brain damage and neuronal death, suggesting neuroprotective properties. nih.govresearchgate.netcapes.gov.brresearchgate.netscispace.com The pharmacological action in the brain may involve the calcineurin-mediated regulation of neurotransmitter receptor channels, neuronal morphology, and inflammatory responses in glial cells. nih.govresearchgate.netcapes.gov.brresearchgate.netscispace.com
Structure
2D Structure
Properties
CAS No. |
11011-38-4 |
|---|---|
Molecular Formula |
C43H69NO12 |
Molecular Weight |
792.0 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36?,37-,38+,39+,43+/m0/s1 |
InChI Key |
ZDQSOHOQTUFQEM-MONOPTSESA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](CC([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Origin of Product |
United States |
Microbial Biosynthesis and Bioprocess Engineering of Ascomycin
Origin and Producing Organism:Streptomyces hygroscopicus var. ascomyceticus
Ascomycin (B1665279) is primarily produced by the bacterium Streptomyces hygroscopicus var. ascomyceticus. researchgate.netnih.govijrar.orgresearchgate.net The strain ATCC 14891 of Streptomyces hygroscopicus var. ascomyceticus is a well-characterized producer used in the industrial production of ascomycin. researchgate.netijrar.orgnih.gov The initial discovery and process for its production by cultivating a strain of Streptomyces hygroscopicus var. ascomyceticus under submerged aerobic conditions were described in the early 1960s. google.com
Genetic and Enzymatic Foundations of Ascomycin Biosynthesis
The biosynthesis of ascomycin involves a hybrid system comprising polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nite.go.jpresearchgate.net The genes responsible for this process are organized into a dedicated gene cluster within the Streptomyces hygroscopicus var. ascomyceticus genome, commonly referred to as the fkb gene cluster. researchgate.netnih.govnite.go.jp
Polyketide Synthase (PKS) System and Associated Gene Clusters (e.g., fkb genes)
The core of ascomycin biosynthesis relies on a modular type I PKS system. mdpi.com This system is encoded by genes within the fkb cluster, including fkbB, fkbC, and fkbA, which encode the major PKS subunits responsible for assembling the polyketide backbone of ascomycin. researchgate.netnih.gov The PKS assembly line incorporates specific extender units through the action of acyltransferase (AT) domains within the modules. mdpi.comnih.gov Studies involving the replacement of AT domains have provided insights into the substrate specificity of different modules in the ascomycin PKS. nih.gov For instance, while some AT domains show specificity for unusual extender units, others can utilize malonyl-CoA or methylmalonyl-CoA in different contexts. nih.gov The fkb gene cluster, spanning approximately 80kb, contains numerous genes involved in the biosynthesis of ascomycin, including those for the PKS subunits and enzymes responsible for the synthesis of unusual polyketide extender units. researchgate.netnih.gov
Non-Ribosomal Peptide Synthetase (NRPS) Contributions
Ascomycin biosynthesis also involves a non-ribosomal peptide synthetase (NRPS), encoded by the fkbP gene. researchgate.netnih.gov NRPS enzymes are responsible for incorporating amino acids or their derivatives into natural products without the involvement of ribosomes or mRNA templates. acs.org In the case of ascomycin, the NRPS component is involved in the incorporation of pipecolic acid, a key building block of the macrolide structure. researchgate.net The biosynthesis proceeds through a hybrid PKS-NRPS assembly line. nite.go.jpresearchgate.net
Metabolic Precursor Supply and Flux Optimization
Efficient supply of metabolic precursors is critical for maximizing the yield of ascomycin. The biosynthesis requires a variety of building blocks, including specific CoA-activated molecules. researchgate.netbiorxiv.org
Role of Malonyl-CoA and Methylmalonyl-CoA in Polyketide Assembly
Malonyl-CoA and methylmalonyl-CoA are fundamental extender units in the biosynthesis of many polyketides, including ascomycin. researchgate.netbiorxiv.orgfishersci.calipidmaps.org These precursors are incorporated into the growing polyketide chain by the PKS machinery. acs.org Malonyl-CoA is formed from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC), while methylmalonyl-CoA is produced from propionyl-CoA by propionyl-CoA carboxylase (PCC). nih.govfrontiersin.org The availability and flux of these precursors directly impact ascomycin production. nih.govbiorxiv.orgfrontiersin.org Studies have shown that increasing the supply of malonyl-CoA and methylmalonyl-CoA can lead to enhanced ascomycin yields. nih.govbiorxiv.orgfrontiersin.org For example, inactivation of the signal transduction protein GlnB, which regulates ACC and PCC, has been demonstrated to increase the supply of these precursors and subsequently improve ascomycin production. nih.govfrontiersin.org Co-overexpression of subunits of propionyl-CoA carboxylase has also been shown to further increase methylmalonyl-CoA levels and boost ascomycin yield. nih.govfrontiersin.org Furthermore, strategies focusing on optimizing carbon source utilization and metabolic flux towards the synthesis of these precursors, such as utilizing intracellular carbon reservoirs like polyhydroxybutyrate (B1163853), have been explored to enhance ascomycin production. biorxiv.orgresearchgate.net
Influence of Pentose (B10789219) Phosphate (B84403) and Shikimate Pathways on Precursor Availability
The biosynthesis of ascomycin relies on the availability of specific precursor molecules derived from primary metabolic pathways. The pentose phosphate pathway (PPP) and the shikimate pathway play significant roles in providing some of these essential building blocks. researchgate.netrutgers.edunih.gov
The shikimate pathway is a crucial route in microorganisms and plants for the biosynthesis of aromatic amino acids and other aromatic compounds. rutgers.edunih.gov It begins with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis, and erythrose 4-phosphate (E4P), an intermediate from the pentose phosphate pathway. rutgers.edunih.gov These initial steps lead to the formation of chorismate, a branch point for the synthesis of various aromatic compounds, including DHCHC, which is a precursor molecule involved in ascomycin biosynthesis. researchgate.net
The pentose phosphate pathway is also important as it not only supplies E4P for the shikimate pathway but also generates NADPH. researchgate.net NADPH is a critical reducing agent required for various enzymatic reactions within the ascomycin biosynthetic pathway. Activation of the pentose phosphate pathway can therefore provide more reducing power, contributing to enhanced ascomycin production. researchgate.net
Studies have indicated that the aromatic amino acid biosynthesis pathway and the pentose phosphate biosynthesis pathway are responsible for the synthesis of precursor molecules involved in ascomycin biosynthesis. researchgate.net The close relationship between DHCHC, the ascomycin precursor, and aromatic amino acid biosynthesis through the shikimate pathway highlights the interconnectedness of these metabolic routes. researchgate.net Manipulating genes within the pentose phosphate pathway (e.g., zwf, encoding glucose-6-phosphate dehydrogenase) and the shikimate pathway (e.g., aroA, encoding 3-deoxy-7-phosphoheptulonate synthase) are considered potential targets for enhancing ascomycin biosynthesis by increasing the availability of these precursors and reducing power. researchgate.net
Regulation of Key Enzymes: Acetyl-CoA Carboxylase and Propionyl-CoA Carboxylase
Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC) are key enzymes that catalyze essential steps in the provision of major precursors for ascomycin biosynthesis. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, while PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. frontiersin.orgnih.gov Malonyl-CoA and methylmalonyl-CoA are incorporated multiple times into the ascomycin structure during its polyketide assembly, with methylmalonyl-CoA being a particularly significant component. frontiersin.orgnih.gov
Protein co-precipitation experiments have demonstrated that the GlnB protein can bind to the alpha subunit of acetyl-CoA carboxylase. frontiersin.orgnih.govfrontiersin.org This binding interaction has been shown to inhibit the activity of both ACC and PCC. frontiersin.orgresearchgate.netnih.gov The inhibition can be relieved by the presence of 2-oxoglutarate in a concentration-dependent manner. frontiersin.orgnih.gov
Inactivating the glnB gene, which encodes the GlnB protein, has been shown to increase ascomycin production by enhancing the supply of malonyl-CoA and methylmalonyl-CoA. frontiersin.orgnih.gov In one study, deletion of the glnB gene in S. hygroscopicus var. ascomyceticus resulted in an improved ascomycin production of 390 ± 10 mg/L compared to the parent strain. frontiersin.orgnih.gov Further co-overexpression of the beta and epsilon subunits of propionyl-CoA carboxylase in this glnB deletion strain led to a significant increase in ascomycin yield, reaching 550 ± 20 mg/L, which was 1.9-fold higher than the parent strain. frontiersin.orgnih.govnih.gov This highlights the potential of targeting the regulation of ACC and PCC to improve precursor availability for ascomycin biosynthesis.
Advanced Strategies for Enhanced Ascomycin Production in Fermentation
Improving the yield of ascomycin from microbial fermentation is a key goal in its production. Various advanced strategies, including strain improvement and fermentation optimization, have been employed to achieve this. researchgate.netnih.govnih.govresearchgate.net
Strain Improvement through Mutagenesis and Adaptive Evolution
Strain improvement is a traditional and effective approach to enhance the production of secondary metabolites like ascomycin. This involves modifying the producing microorganism, Streptomyces hygroscopicus subsp. ascomyceticus, to achieve higher yields. researchgate.netnih.gov
Mutagenesis, using physical or chemical mutagens, introduces genetic variations in the microbial population. researchgate.netnih.govnih.govresearchgate.netmdpi.com Subsequent screening and selection of mutants with improved ascomycin production capabilities can lead to the isolation of high-yielding strains. researchgate.netresearchgate.net For example, atmospheric and room temperature plasma mutagenesis has been used to obtain a stable high-producing strain, S. hygroscopicus SFK-36, which showed a 32.5% increase in ascomycin production compared to the original strain. nih.govresearchgate.net
Adaptive evolution, also known as adaptive laboratory evolution, involves subjecting microbial populations to specific selective pressures over extended periods. mdpi.commdpi.com This process allows for the natural selection of fitter mutants with desired characteristics, such as enhanced growth or increased product formation, without requiring prior knowledge of the underlying genetic changes. mdpi.commdpi.com Adaptive evolution can be combined with random mutagenesis to generate greater genetic diversity for selection. mdpi.com While the provided search results specifically mention mutagenesis and adaptive evolution in the context of ascomycin strain improvement, they also highlight the combination of these techniques with other strategies for better results. nih.govresearchgate.net
Genetic Engineering Approaches for Biosynthetic Pathway Manipulation
Genetic engineering has become a powerful tool for understanding and manipulating the ascomycin biosynthetic pathway to improve production. researchgate.netnih.govresearchgate.netuanl.mx This involves targeted modifications to the genes and regulatory elements involved in ascomycin synthesis.
The ascomycin biosynthetic gene cluster in Streptomyces hygroscopicus contains several co-transcription units responsible for synthesis. researchgate.net Genetic manipulation techniques can be used to overexpress key genes within this cluster to enhance the flux towards ascomycin production. Studies have shown that overexpression of specific genes, such as fkbR1 and fkbE, which are part of the biosynthetic pathway, can lead to marked increases in ascomycin yield. researchgate.netnih.gov Other genes like hcd and ccr have also been identified as targets for overexpression to improve yield. nih.gov
Beyond directly manipulating the ascomycin biosynthetic genes, genetic engineering can also target related metabolic pathways to increase the availability of precursors. For instance, engineering polyhydroxybutyrate (PHB) metabolism has been explored as a strategy to enhance ascomycin production. semanticscholar.orgnih.gov PHB can serve as an intracellular carbon reservoir, and manipulating genes involved in its synthesis (phaC) and decomposition (fkbU) can influence carbon flux and increase the supply of ascomycin precursors during different fermentation phases. semanticscholar.orgnih.gov Co-overexpression of phaC and fkbU has been shown to increase both biomass and ascomycin yield. semanticscholar.org
Genetic engineering plays a significant role not only in increasing yield but also in understanding the complex biosynthetic machinery of ascomycin, which is still not fully clear. researchgate.netnih.gov
Optimization of Fermentation Conditions for Yield Enhancement
Optimizing the fermentation conditions is essential for maximizing ascomycin production by the microbial host. This involves fine-tuning various environmental and nutritional parameters to create an optimal environment for cell growth and product formation. researchgate.netresearchgate.net
Key fermentation parameters that have been optimized for enhanced ascomycin production include the composition of the fermentation medium, pH, temperature, seed age, and oxygen supply. researchgate.netresearchgate.netbiorxiv.org
Medium optimization involves adjusting the concentrations and types of carbon and nitrogen sources, as well as other nutrients. For example, studies have investigated the influence of different nitrogen sources and found that peanut meal can lead to high ascomycin yields. nih.gov The addition of soybean oil to the fermentation medium has also been shown to increase ascomycin yield. nih.govresearchgate.net Optimized media compositions, such as those containing specific concentrations of soluble starch, peanut meal, and soybean oil, have resulted in significantly higher ascomycin yields in both flask cultures and fermenters. nih.govresearchgate.net
Other parameters like pH and temperature also impact ascomycin production. Maintaining the pH within a suitable range, such as around 6.5, has been shown to support good mycelial growth and high ascomycin yield. researchgate.net Temperature also plays a role, with optimal production observed around 28 °C. researchgate.net Seed age, or the age of the inoculum used to start the fermentation, can also influence the final yield. researchgate.net Furthermore, optimizing oxygen supply during fermentation has been demonstrated to cause a significant increase in ascomycin production, particularly when combined with other strategies like the addition of short-chain alcohols. biorxiv.org
Molecular Mechanisms of Action of Ascomycin
Immunophilin Binding and Calcineurin Complex Formation
The initial step in the mechanism of action of ascomycin (B1665279) involves its high-affinity binding to a specific intracellular protein belonging to the immunophilin family. medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comagscientific.comnih.govresearchgate.net
Interaction with FK506-Binding Protein-12 (FKBP12)
Ascomycin binds with high affinity to the intracellular protein FK506-Binding Protein-12 (FKBP12) medchemexpress.comagscientific.comsigmaaldrich.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comnih.govresearchgate.nettocris.comfocusbiomolecules.comnih.govacs.org. FKBP12 is a member of the immunophilin family, known for its peptidyl-prolyl cis-trans isomerase activity, although this enzymatic activity is not required for the immunosuppressive effects of ascomycin nih.govresearchgate.netplos.org. The binding of ascomycin to FKBP12 is a crucial prerequisite for its subsequent inhibitory actions. medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comagscientific.comnih.govresearchgate.net
Formation of the Ascomycin-FKBP12-Calcineurin Ternary Complex
Following the interaction between ascomycin and FKBP12, the resulting binary complex then binds to calcineurin medchemexpress.commedchemexpress.comabcam.comasm.orgrndsystems.com. Calcineurin is a calcium-dependent serine/threonine protein phosphatase medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comnih.govdermnetnz.org. The binding of the ascomycin-FKBP12 complex to calcineurin leads to the formation of a stable ternary complex: Ascomycin-FKBP12-Calcineurin medchemexpress.commedchemexpress.comabcam.comasm.orgrndsystems.com. This ternary complex formation is essential for the inhibitory effect of ascomycin on calcineurin's phosphatase activity. medchemexpress.commedchemexpress.comabcam.comasm.orgrndsystems.com
Cellular Signaling Pathway Modulation via Calcineurin Inhibition
The formation of the ascomycin-FKBP12-calcineurin complex directly inhibits the enzymatic activity of calcineurin. medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comagscientific.comnih.gov This inhibition disrupts downstream signaling pathways that are dependent on calcineurin-mediated protein dephosphorylation. medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comagscientific.comnih.gov
Interference with Protein Dephosphorylation Events
Calcineurin's primary function is to dephosphorylate specific protein substrates medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comagscientific.comnih.gov. By forming a complex with calcineurin, ascomycin prevents the phosphatase from accessing and acting upon its target proteins medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comagscientific.comnih.gov. This interference with protein dephosphorylation is a key mechanism by which ascomycin modulates cellular signaling. medchemexpress.commedchemexpress.comnih.govcapes.gov.brresearchgate.netabcam.comasm.orgrndsystems.comagscientific.comnih.gov
Disruption of Nuclear Factor of Activated T Cells (NFAT) Activation Pathway
A major substrate of calcineurin is the Nuclear Factor of Activated T Cells (NFAT), a family of transcription factors crucial for the expression of various genes, particularly in T lymphocytes nih.govrndsystems.comtocris.comfocusbiomolecules.com. Inactivated NFAT is heavily phosphorylated and resides in the cytoplasm. Upon T cell activation and subsequent increase in intracellular calcium, calcineurin is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate to the nucleus and activate gene transcription. nih.gov Ascomycin, by inhibiting calcineurin, prevents the dephosphorylation of NFAT. nih.govrndsystems.comtocris.comfocusbiomolecules.com This disruption in the NFAT activation pathway blocks its translocation to the nucleus and subsequent binding to gene promoters, thereby inhibiting the transcription of NFAT-dependent genes. nih.gov
Regulation of Cytokine Gene Expression and Secretion (e.g., IL-2, IL-4, IL-10, IFNγ, TNFα)
The inhibition of NFAT activation by ascomycin has a profound impact on the expression of cytokine genes toku-e.comebi.ac.uknih.govagscientific.com. Cytokines are signaling molecules that play critical roles in immune responses and inflammation. Many cytokine genes, including those for Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-10 (IL-10), Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα), have NFAT binding sites in their promoter regions. agscientific.comtoku-e.comebi.ac.uknih.govagscientific.comdermnetnz.org By preventing NFAT nuclear translocation, ascomycin effectively suppresses the transcription and subsequent secretion of these cytokines, particularly in activated T cells agscientific.comtoku-e.comebi.ac.uknih.govagscientific.comdermnetnz.org. This broad inhibition of cytokine production is a primary mechanism underlying the immunosuppressive properties of ascomycin. agscientific.comtoku-e.comebi.ac.uknih.govagscientific.comdermnetnz.org The main biological effect of ascomycins is an inhibition of the synthesis of both Th1 and Th2-type cytokines in target cells. agscientific.com Ascomycin appears to inhibit the production of Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines. agscientific.comtoku-e.comebi.ac.ukagscientific.com
Modulation of Mast Cell Activation
Ascomycin has been shown to inhibit the activation of mast cells, which are key cellular components involved in atopic and allergic responses. wikipedia.orgtoku-e.com Mast cell activation is a complex process triggered by various stimuli, including the crosslinking of the high-affinity immunoglobulin E (IgE) receptor (FcεRI). frontiersin.orgnih.govncsu.edu This process involves a cascade of intracellular signaling events, leading to the release of preformed mediators like histamine (B1213489) and tryptase, as well as the de novo synthesis and release of lipid mediators and cytokines. frontiersin.orgnih.gov Ascomycin's ability to inhibit mast cell activation contributes to its immunomodulatory effects, particularly in inflammatory skin diseases. nih.govwikipedia.org
Effects on Glial Cell Inflammatory Responses
Ascomycin and its derivatives have been investigated for their effects on inflammatory responses in glial cells, including astrocytes and microglia. researchgate.netnih.govnih.govcapes.gov.br Glial cells play crucial roles in the central nervous system (CNS), including supporting neurons and participating in immune responses. mdpi.com In various neurological conditions, including inflammatory and degenerative brain diseases, glial cells can become activated and contribute to neuroinflammation through the release of pro-inflammatory cytokines and other mediators. mdpi.comresearchgate.net Ascomycin and FK506 have been shown to inhibit signaling pathways in astrocytes and alter the expression patterns of cytokines and neurotrophins. researchgate.netnih.govnih.govcapes.gov.br This modulation of glial cell inflammatory responses is considered a potential mechanism underlying the neuroprotective effects observed with ascomycin and its derivatives in preclinical studies. researchgate.netnih.govnih.govcapes.gov.brresearchgate.net
Other Investigated Molecular Interactions and Mechanisms
Beyond its primary mechanism involving calcineurin inhibition and its effects on mast cells and glial cells, ascomycin has been explored for other molecular interactions and mechanisms, particularly within the nervous system. researchgate.netnih.govnih.govcapes.gov.br
Influence on Gamma-Aminobutyric Acid (GABA) and Glutamate (B1630785) Receptor Channels
The pharmacological action of ascomycin and FK506 in the brain may involve the calcineurin-mediated regulation of gamma-aminobutyric acid (GABA) and glutamate receptor channels. researchgate.netnih.govnih.govcapes.gov.bragscientific.com GABA receptors are the primary mediators of fast inhibitory neurotransmission, while glutamate receptors are involved in excitatory neurotransmission. nih.gov Modulation of the activity of these receptors can significantly impact neuronal excitability. Calcineurin has been shown to modulate GABAA receptor function, and given that ascomycin inhibits calcineurin, this suggests a potential mechanism by which ascomycin could influence inhibitory neurotransmission. nih.gov This influence on neurotransmitter receptor channels may contribute to some of the observed effects of ascomycin in the CNS, such as its anticonvulsant activity. researchgate.netnih.govnih.govcapes.gov.bragscientific.com
Impact on Neuronal Cytoskeleton and Dendritic Spine Morphology
Ascomycin's effects in the brain may also be related to its influence on the neuronal cytoskeleton and dendritic spine morphology, potentially mediated by calcineurin. researchgate.netnih.govnih.govcapes.gov.bragscientific.comscispace.com Dendritic spines are small protrusions from neuronal dendrites that receive most excitatory synaptic input and are crucial for synaptic transmission and plasticity. mdpi.comanr.fr The structure and morphology of dendritic spines are highly dynamic and are supported by the actin cytoskeleton. mdpi.comanr.fr Changes in dendritic spine morphology are associated with learning, memory, and various neurological disorders. mdpi.comanr.fr Modulation of the neuronal cytoskeleton and dendritic spines by ascomycin could therefore impact synaptic function and neuronal connectivity. researchgate.netnih.govnih.govcapes.gov.bragscientific.comscispace.com
Modulation of Intracellular Calcium Release and Accumulation Mechanisms
Ascomycin, similar to FK506, has been shown to influence intracellular calcium handling mechanisms. agscientific.comnih.govsigmaaldrich.com Intracellular calcium plays a critical role as a second messenger in numerous cellular processes, including neurotransmission, inflammation, and cell survival. nih.govaai.orgmdpi.com Studies with FK506, a closely related compound, have indicated effects on sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which are responsible for calcium uptake into intracellular stores, and on ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels. nih.govmdpi.com While the direct effects of ascomycin on these specific mechanisms are often inferred from studies on FK506 due to their structural and mechanistic similarities as calcineurin inhibitors, research suggests that macrocyclic lactones like ascomycin can inhibit SERCA activity and potentially influence calcium release through RyRs. nih.govsigmaaldrich.com These effects on intracellular calcium dynamics could contribute to the broader pharmacological profile of ascomycin. nih.gov
Structure Activity Relationships Sar and Derivative Research of Ascomycin
Synthesis and Characterization of Ascomycin (B1665279) Analogs and Derivatives
The synthesis of ascomycin analogs and derivatives involves various chemical and biological approaches due to the molecule's intricate structure. Chemical modifications often target specific positions on the macrolide ring to introduce new functional groups or alter existing ones. For instance, modifications on the amino acid moiety have been explored, although this region can be chemically inaccessible, necessitating novel synthetic strategies like photochemical reactions. researchgate.net Deoxygenation reactions at the tricarbonyl sequence of the binding domain have also been reported, leading to derivatives like 9-deoxo-ascomycins and 10-deoxo-ascomycins. researchgate.net
Bioconversion techniques utilizing microorganisms have also been employed for structural modification, enabling regiospecific O-demethylation, glucosylation, hydroxylation, and phosphorylation at various positions on the ascomycin molecule. chimia.ch These methods provide access to a diverse range of derivatives that are difficult to obtain through purely chemical synthesis. chimia.ch Characterization of these synthetic and bioconverted derivatives typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm their structures and purity. researchgate.netnih.gov X-ray crystallography is also used to determine the three-dimensional structures of ascomycin derivatives and their complexes with proteins like FKBP12, providing insights into their binding modes. researchgate.netrsc.orgacs.org
Correlation Between Structural Modifications and FKBP12 Binding Affinity
The binding of ascomycin and its analogs to FKBP12 is a critical initial step in their mechanism of action. Structural modifications on the ascomycin core can significantly influence this binding affinity. The macrolide structure of ascomycin contains a domain responsible for binding to FKBP12. ias.ac.innih.gov Studies involving hybrid molecules containing the FKBP12 binding domain of macrolides like rapamycin (B549165), ascomycin, and FK506 have demonstrated that this domain is essential for high-affinity binding to FKBP12. ias.ac.innih.gov
Alterations at specific positions, such as C-22, have been shown to impact the binding to FKBP12. asm.org For example, modifications at the C-32 carbinol have yielded derivatives with significantly weakened FKBP binding compared to the parent compound, while still retaining immunosuppressive activity in some assays, suggesting that while FKBP binding is crucial, the degree of binding can be modulated by structural changes. acs.org The three-dimensional structures of FKBP complexes with ascomycin derivatives, such as 32-indolyl ether derivatives, show that the macrolide structure remains largely similar to the complexes with tacrolimus (B1663567) and ascomycin, but modifications can introduce flexibility and potentially influence interactions with the target protein. acs.org Nanopore technology has shown the ability to distinguish subtle size differences between binary complexes formed by FKBP12 with ascomycin and rapamycin, highlighting the potential for single-molecule-based SAR studies of these interactions. nih.gov
Influence of Chemical Modifications on Calcineurin Inhibitory Potency
The immunosuppressive activity of ascomycin is primarily mediated by the ternary complex formed between ascomycin, FKBP12, and calcineurin, which inhibits calcineurin's phosphatase activity. agscientific.comcellsignal.comresearchgate.net Chemical modifications can influence the ability of the ascomycin-FKBP12 complex to interact with and inhibit calcineurin. The effector domain of ascomycin, in conjunction with FKBP12, forms a composite surface that binds to calcineurin. ias.ac.innih.gov Both the FKBP12 binding domain and the effector domain are necessary for biological activity. ias.ac.innih.gov
Modifications that affect the stability or conformation of the ascomycin-FKBP12 complex can impact its interaction with calcineurin. For instance, 32-indolyl ether derivatives of ascomycin form more stable complexes with FKBP12, and this increased stability is suggested to be due to interactions with a binding site on calcineurin comprising elements of its alpha and beta chains. acs.org While some derivatives may retain high FKBP12 binding affinity, modifications in the effector domain can lead to diminished calcineurin binding and consequently reduced immunosuppressive activity. rsc.org Research aims to identify modifications that uncouple FKBP12 binding from calcineurin inhibition to develop derivatives with altered biological profiles. rsc.orgasm.org
Exploration of Derivatives with Modulated Biological Profiles
Extensive research has focused on developing ascomycin derivatives with modulated biological profiles to harness specific therapeutic benefits while minimizing immunosuppression. researchgate.netagscientific.comnih.gov
Development of Non-Immunosuppressive Ascomycin Derivatives for Specific Research
A key area of research involves the development of ascomycin derivatives that retain certain beneficial activities, such as neurotrophic or antifungal effects, but have significantly reduced or absent immunosuppressive properties. agscientific.comnih.govrsc.orgasm.orgresearchgate.netoup.com This is achieved by introducing structural modifications that disrupt the interaction of the ascomycin-FKBP12 complex with calcineurin while preserving its interaction with FKBP12 or other potential targets. rsc.orgasm.org
Examples of such derivatives include those with modifications at positions like C-22, which have shown reduced immunosuppression while maintaining antifungal activity against pathogens like Cryptococcus neoformans. asm.orgacs.org The development of non-immunosuppressive analogs is particularly valuable for research purposes, allowing scientists to study the calcineurin-independent effects of ascomycin and its interaction with other proteins or pathways. agscientific.comoup.com
Analogs with Enhanced Neurotrophic or Neuroprotective Properties
Ascomycin and some of its derivatives have demonstrated neurotrophic and neuroprotective effects in various models. agscientific.comnih.govrsc.orgresearchgate.nethellobio.com These properties are believed to be, at least in part, independent of calcineurin inhibition and may involve interactions with other immunophilins like FKBP52 or FKBP38, or other brain-specific mechanisms. agscientific.comnih.govrsc.orgresearchgate.net
Research has focused on developing analogs that enhance these neurotrophic or neuroprotective activities. Modifications that retain strong affinity for FKBP12 but diminish calcineurin binding, such as L-685,818 (obtained by selective oxidation of ascomycin), have shown promise in uncoupling neurotrophic activity from immunosuppression. rsc.org These derivatives are being explored for their potential in treating neurological disorders and promoting nerve regeneration. agscientific.comnih.govrsc.orgresearchgate.nethellobio.com
Derivatives with Selective Anti-inflammatory Action (e.g., Pimecrolimus)
Ascomycin derivatives have shown significant potential as topical anti-inflammatory agents, particularly for skin diseases. researchgate.netagscientific.comnih.govtandfonline.comkarger.com Pimecrolimus (B1677883) (SDZ ASM 981) is a prominent example of an ascomycin macrolactam derivative specifically developed for this purpose. researchgate.netnih.govtandfonline.comkarger.comfda.gov Pimecrolimus is a cell-selective inhibitor of inflammatory cytokine secretion and exhibits high anti-inflammatory activity in the skin with a low potential for systemic immunosuppression. nih.govtandfonline.comkarger.comfda.gov
Pimecrolimus binds with high affinity to FKBP12 and inhibits calcineurin, thereby blocking the transcription and release of pro-inflammatory cytokines in T cells. karger.comfda.gov Its development involved extensive research and synthesis of numerous ascomycin derivatives with modifications aimed at optimizing the pharmacological profile for topical application and selective action in the skin. tandfonline.comkarger.com Studies have shown pimecrolimus to be effective in treating inflammatory skin conditions like atopic dermatitis and psoriasis. nih.govtandfonline.comoup.comcapes.gov.br
Identification of Analogs with Altered Antifungal or Antiviral Specificity
Ascomycin (FK520) is a macrocyclic compound structurally related to FK506 (tacrolimus), both of which are known to bind to the immunophilin FKBP12 and inhibit calcineurin phosphatase activity. This mechanism is central to their immunosuppressive and antifungal properties. Research into ascomycin analogs has aimed to modify its structure to alter its biological profile, particularly to enhance antifungal or antiviral specificity while potentially reducing immunosuppressive effects. nih.govresearchgate.nettocris.comnih.gov
Studies have explored modifications at various positions of the ascomycin structure to investigate the impact on activity and specificity. For instance, modification at the C-21 position, which differentiates ascomycin (with an ethyl group) from FK506 (with an allyl group), results in a molecule with similar potent antifungal activity but modestly reduced immunosuppressive activity, suggesting a slight increase in fungal specificity with this modification. nih.gov
Structure-guided design approaches, leveraging the crystal structures of fungal and human FKBP12 bound to ascomycin or FK506, have been instrumental in identifying regions that can be targeted for fungus-specific activity. Differences in the FKBP12 structure, particularly in the 80s loop proximal to the binding pocket, have guided the design of analogs. nih.govasm.org
One notable example is the development of C-22 modified compounds derived from both FK506 and ascomycin. An FK506 analog, APX879, modified at the C-22 position, demonstrated reduced immunosuppressive activity while maintaining antifungal efficacy. nih.govasm.orgnih.gov Building on this, a panel of C-22 modified compounds derived from ascomycin and FK506 were synthesized and screened. One such compound, JH-FK-05, exhibited broad-spectrum antifungal activity in vitro and was found to be nonimmunosuppressive in vivo in murine models of Cryptococcus neoformans infection. nih.govasm.orgnih.gov This highlights the potential of C-22 modifications to yield analogs with altered specificity, favoring antifungal activity over immunosuppression. Further molecular dynamic simulations have suggested that modifications outside the C-21 and C-22 positions could also lead to FK506 analogs with improved antifungal activity. nih.govnih.gov
Another ascomycin analog, L-685,818, has been identified as a nonimmunosuppressive compound that retains antifungal activity via calcineurin inhibition, despite showing no activity against human calcineurin. This further supports the possibility of decoupling antifungal and immunosuppressive activities through structural modifications. nih.gov
Research has also investigated the antiviral potential of ascomycin and its derivatives. Ascomycin has shown inhibitory effects against Zika virus (ZIKV) in various cell lines, including Vero, Huh7, and SNB-19, at concentrations significantly lower than cytotoxic levels. researchgate.net It was found to suppress ZIKV RNA replication, potentially involving the calcineurin-NFAT pathway. researchgate.net Furthermore, ascomycin demonstrated inhibition against other Flaviviridae members, such as hepatitis C virus and dengue virus. researchgate.net However, studies comparing ascomycin and its analog pimecrolimus have shown variations in antiviral activity depending on the specific virus strain. For instance, while pimecrolimus showed potent inhibition against DENV2, ascomycin did not show antiviral activity against the African ZIKV MR766 strain in one study. nih.gov This suggests that structural differences between ascomycin and its analogs, like pimecrolimus, can lead to altered antiviral specificity. Pimecrolimus, synthesized from ascomycin, has also demonstrated antiviral activity against DENV2, primarily by inhibiting viral internalization. researchgate.netnih.gov
The identification of ascomycin analogs with altered antifungal or antiviral specificity is a key area of research aimed at developing compounds with more targeted therapeutic profiles, potentially reducing unwanted side effects associated with broader immunosuppression. nih.govpnas.org Modifications at positions like C-21 and C-22 have shown promise in shifting the balance towards antifungal activity, while studies with analogs like pimecrolimus highlight the potential for altered antiviral specificity against different viruses. nih.govnih.gov
Preclinical Biological Activities and Mechanistic Investigations in Experimental Models
Immunomodulatory Research in In Vitro and Animal Models
Ascomycin (B1665279) and its derivatives have been extensively studied for their immunomodulatory effects in various preclinical settings, focusing on their ability to modulate immune cell activity and influence outcomes in models of immune-mediated conditions.
Investigation of T-Cell Activation and Proliferation Inhibition
Ascomycin is a potent inhibitor of T-cell activation and proliferation. medchemexpress.comsrce.hr Its mechanism in T cells involves the inhibition of calcineurin, which in turn blocks the nuclear translocation and transcriptional activity of NFAT. nih.govresearchgate.net This interference with NFAT-mediated signaling pathways leads to the blockage of the synthesis of inflammatory cytokines, including those produced by both Th1 and Th2 cells, such as IL-2, IL-4, and IL-10. toku-e.comnih.gov
In vitro studies have demonstrated ascomycin's ability to suppress immune responses. For instance, ascomycin has shown an IC50 value of 0.55 nM for mouse mixed lymphocyte reaction. medchemexpress.com In human Jurkat cells, ascomycin inhibited calcineurin, assessed by the inhibition of NFAT-mediated IL-2 production, with an IC50 of 0.205 nM. medchemexpress.com In a murine splenic T-cell proliferation assay, ascomycin exhibited agonistic activity with an IC50 of 0.69 nM, calculated by measuring [3H]thymidine uptake. medchemexpress.com
| Cell Type/Assay | Species | Effect Measured | IC50 Value | Citation |
| Mixed Lymphocyte Reaction | Mouse | Immune response suppression | 0.55 nM | medchemexpress.com |
| Jurkat cells | Human | Inhibition of NFAT-mediated IL-2 production | 0.205 nM | medchemexpress.com |
| Murine splenic T-cell proliferation | Murine | Agonistic activity ([3H]thymidine uptake) | 0.69 nM | medchemexpress.com |
Ascomycin derivatives, such as pimecrolimus (B1677883), also inhibit the transcription and release of pro-inflammatory cytokines in T cells in vitro at nanomolar concentrations. karger.comresearchgate.net This inhibition of T-cell activation is a key aspect of their immunomodulatory profile. srce.hr
Study of Allograft Survival in Animal Models (e.g., skin allograft in rats)
Preclinical studies in animal models have investigated the efficacy of ascomycin and its derivatives in prolonging allograft survival, a critical aspect of transplantation immunology. Ascomycin has been shown to prevent graft rejection. medchemexpress.com
In rats, ascomycin (FR-900520) administered intramuscularly (0.32-32 mg/kg; 5 days a week for 2 weeks) clearly prolonged skin allograft survival. medchemexpress.com Animal models, including those using rats and mice, are commonly employed in transplantation research, although their direct translation to clinical outcomes can vary. mdpi.com Rat models, specifically, have been developed and utilized to study skin grafting and evaluate therapies aimed at improving skin graft survival. nih.gov While tacrolimus (B1663567) (FK506), a closely related compound, has been more extensively studied and is widely used clinically to prevent organ rejection, preclinical studies with ascomycin in allograft models, such as skin grafts in rats, support its immunosuppressive potential. medchemexpress.comresearchgate.netnih.gov
Mechanistic Studies of Allergic Contact Dermatitis Modulation in Experimental Systems
Ascomycin derivatives have shown significant anti-inflammatory activity in animal models of allergic contact dermatitis (ACD). nih.govkarger.com ACD is a delayed-type hypersensitivity reaction mediated by hapten-specific T cells, characterized by skin inflammation. dermnetnz.org The mechanism involves the activation of both the innate and adaptive immune systems. nih.gov
Studies using models like the pig model of allergic contact dermatitis have demonstrated the highly anti-inflammatory action of calcineurin inhibitors of the ascomycin type after topical application. karger.comresearchgate.net These findings provided early pharmacological evidence for the potential of this class of compounds in treating inflammatory skin diseases. karger.comresearchgate.net Ascomycin derivatives inhibit the production of inflammatory cytokines in T cells and mast cells and prevent the release of preformed inflammatory mediators from mast cells, which are important cellular components in the atopic response. wikipedia.orgresearchgate.net Pimecrolimus, an ascomycin derivative, has been specifically developed for inflammatory skin diseases and inhibits the production of inflammatory cytokines in T cells and mast cells. researchgate.net Unlike some corticosteroids, pimecrolimus has shown anti-inflammatory activity in pig models of ACD without causing skin atrophy. researchgate.net Orally administered pimecrolimus was found to be as potent or superior to tacrolimus in treating ACD in mice and rats. researchgate.net The modulation of ACD by ascomycin derivatives involves targeting T cells and mast cells, thereby reducing the inflammatory response in the skin. wikipedia.orgresearchgate.netkarger.comresearchgate.net
Neurobiological Research in Preclinical Models
Beyond its well-established immunomodulatory effects, preclinical research has also explored the impact of ascomycin and its derivatives on the nervous system, investigating potential anticonvulsant and neuroprotective properties.
Evaluation of Anticonvulsant Activity in Animal Models (e.g., rat hippocampus)
Preclinical studies suggest that ascomycin and its derivatives possess anticonvulsant activity. researchgate.netnih.govresearchgate.net Ascomycin has demonstrated anticonvulsant effects when perfused into the rat hippocampus via microdialysis probes. researchgate.netnih.govnih.govresearchgate.net The hippocampus is a brain region frequently involved in seizure activity in animal models of epilepsy. harvard.edu
The pharmacological action of ascomycin in the brain may involve the calcineurin-mediated regulation of gamma-aminobutyric acid (GABA) and glutamate (B1630785) receptor channels. researchgate.netnih.govnih.govresearchgate.net Both GABA (the primary inhibitory neurotransmitter) and glutamate (the primary excitatory neurotransmitter) receptors play crucial roles in neuronal excitability and seizure control. researchgate.netnih.govnih.govresearchgate.net By influencing these receptor systems through calcineurin inhibition, ascomycin may modulate neuronal activity and reduce seizure susceptibility. researchgate.netnih.govnih.govresearchgate.net Ascomycin has also been shown to prevent pentylenetetrazol (PTZ)-induced chemical kindling in mice when administered systemically, further supporting its anticonvulsant potential in experimental epilepsy models. nih.govmdpi.com
Protective Effects in Models of Ischemic Brain Damage and Neuronal Death
Ascomycin derivatives may be useful in preventing ischemic brain damage and neuronal death in preclinical models. researchgate.netnih.govresearchgate.net Ischemic brain damage, often resulting from reduced blood flow, can lead to significant neuronal injury and cell death. researchgate.netnih.govresearchgate.netmdpi.com
The neuroprotective effects of ascomycin and its derivatives in the brain may involve multiple mechanisms. One proposed mechanism is the CaN-mediated regulation of neuronal cytoskeleton and dendritic spine morphology, which are important for neuronal function and survival. researchgate.netnih.govresearchgate.net Additionally, ascomycin and FK506 have been shown to inhibit signaling pathways in astrocytes and alter the pattern of cytokine and neurotrophin gene expression. researchgate.netnih.govresearchgate.net Glial cells, such as astrocytes, play a role in the inflammatory response in the brain following ischemic injury, and modulating their activity can contribute to neuroprotection. researchgate.netnih.govresearchgate.net While the exact brain-specific mechanisms beyond calcineurin inhibition are still being explored, preclinical evidence suggests that ascomycin and its derivatives hold promise for protecting against ischemic brain injury and associated neuronal death in experimental models. researchgate.netnih.govresearchgate.netsua.ac.tz
Research on Nerve Regeneration and Functional Recovery in Animal Lesion Models (e.g., sciatic nerve crush)
Studies have explored the potential of ascomycin and its analogs in promoting nerve regeneration and functional recovery following injury in animal models. The sciatic nerve crush model in rodents is a common method for assessing neuroregenerative potential. nih.govneurofit.commdpi.comfrontiersin.org In this model, the sciatic nerve is subjected to a controlled crush injury, leading to disruption of neuromuscular function and requiring axonal regrowth for recovery. nih.govneurofit.comfrontiersin.org
Research using the rat sciatic nerve crush model has shown that certain genetically engineered analogs of ascomycin can accelerate nerve regeneration and functional recovery. nih.gov These analogs were designed to have decreased calcineurin phosphatase inhibition and immunosuppressive properties while retaining the ability to bind tightly to FKBP12 and enhance neurite outgrowth in cell cultures. nih.gov This suggests that the neuroregenerative properties may, in part, be independent of calcineurin inhibition. nih.gov
Anti-inflammatory Investigations in Experimental Systems
Ascomycin and its derivatives have demonstrated significant anti-inflammatory activities in various experimental systems.
Reduction of Inflammatory Mediators in In Vitro Cellular Models
In vitro studies using cellular models have investigated the effects of ascomycin derivatives, such as pimecrolimus (SDZ ASM 981), on the production of inflammatory mediators. Pimecrolimus, a macrolactam derivative of ascomycin, inhibits the proliferation of human T cells stimulated by antigens or non-specifically. nih.gov It downregulates the production of both Th1-type cytokines (interleukin (IL)-2, interferon-gamma) and Th2-type cytokines (IL-4, IL-10) in antigen-specific stimulated human T-helper cell clones. nih.gov Additionally, it inhibits the transcription of reporter genes coupled to the human IL-2 promoter in human T-cell lines and the human tumor necrosis factor (TNF)-alpha promoter in murine mast cell lines after appropriate stimulation. nih.gov Pimecrolimus also prevents the release of preformed pro-inflammatory mediators from mast cells. nih.gov These findings indicate that ascomycin derivatives can specifically inhibit the production of pro-inflammatory cytokines from T cells and mast cells in vitro. nih.gov
Efficacy in Animal Models of Skin Inflammation (e.g., allergic contact dermatitis in pigs)
Animal models, particularly models of allergic contact dermatitis (ACD), have been used to evaluate the anti-inflammatory efficacy of ascomycin derivatives in the skin. A newly developed model of ACD in pigs has shown that calcineurin inhibitors of the tacrolimus and ascomycin type possess potent anti-inflammatory action after topical application. nih.govkarger.com In this pig model, which is considered closely related to the human disorder, topical pimecrolimus has demonstrated efficacy comparable to high-potency corticosteroids like clobetasol-17-propionate and fluticasone. karger.comcapes.gov.br Pimecrolimus cream 1% was found to be as effective as tacrolimus ointment 0.1% in this model. karger.com Unlike corticosteroids, pimecrolimus did not cause skin atrophy in pigs. capes.gov.brmedsafe.govt.nz Studies in mouse and rat models of ACD have also shown potent inhibition by SDZ ASM 981 (pimecrolimus) after systemic administration, with oral treatment being more effective than cyclosporin (B1163) A in rats. capes.gov.br Ascomycin itself has been noted to produce a more selective immunomodulatory effect by inhibiting the elicitation phase of ACD without impairing the primary immune response when administered systemically. ebi.ac.uk
Antifungal Activity Studies
Ascomycin is primarily described as an antifungal antibiotic. nih.govcellsignal.com
Spectrum of Activity Against Research Strains
Ascomycin has demonstrated a spectrum of activity against various research strains, including antifungal effects. It is recognized as a broad-spectrum metalloproteinase inhibitor targetmol.com. Studies have shown its activity against fungal growth, with Botrytis cinerea being identified as a target in crop protection research herts.ac.uk. In the context of immune responses in research models, ascomycin has been shown to suppress the in vitro immune response of mixed lymphocytes in mice, with an IC₅₀ value of 0.55 nM medchemexpress.comselleckchem.com.
Antiviral Activity Research
Investigations have explored the potential of ascomycin as an antiviral agent, particularly against members of the Flaviviridae family.
Inhibition of Zika Virus (ZIKV) Replication and Associated Mechanisms
Ascomycin has been identified as an inhibitor of Zika virus (ZIKV) infection in various cell lines. Studies have reported inhibitory effects in Vero cells, hepatoma cell line Huh7, and glioblastoma cell line SNB-19 at concentrations significantly lower than cytotoxic levels researchgate.netnih.gov.
| Cell Line | IC₅₀ (μM) |
| Vero cells | 0.11 |
| Huh7 cells | 0.38 |
| SNB-19 cells | 0.06 |
Mechanistic studies suggest that ascomycin primarily suppresses the ZIKV RNA replication step within the viral life cycle researchgate.netnih.gov. The regulation of the calcineurin-NFAT pathway may be involved in this inhibitory effect researchgate.netnih.gov. Furthermore, in an in vivo model utilizing A129 mice, ascomycin treatment led to a substantial reduction in ZIKV load in the blood and rendered the infection in the brain undetectable via immunohistochemistry staining researchgate.netnih.gov.
Activity Against Other Flaviviridae Members (e.g., Hepatitis C Virus, Dengue Virus)
Beyond its effects on ZIKV, ascomycin has also demonstrated inhibitory activity against other viruses belonging to the Flaviviridae family, including Hepatitis C virus and Dengue virus researchgate.netnih.gov. Research indicates that ascomycin, alongside its derivatives like pimecrolimus and the related compound tacrolimus, inhibited the production of Dengue virus type 2 (DENV2) in Vero cells in experimental settings researchgate.netresearchgate.net. Studies focusing on the ascomycin derivative pimecrolimus against DENV2 suggest that the compound inhibits viral infection during the early stages of the replication cycle researchgate.net.
Other Investigated Biological Activities (e.g., Antimalarial, Antispasmodic)
Ascomycin exhibits several other biological activities that have been investigated in research models. It has demonstrated antimalarial effects medchemexpress.commedchemexpress.combiorxiv.orgresearchgate.netnih.govijrar.orgfrontiersin.orgcellsignal.comagscientific.comcaymanchem.comnih.gov. This antimalarial activity is reported to be independent of its immunosuppressive properties cellsignal.comagscientific.comcaymanchem.com. The proposed mechanism for its antimalarial action involves the inhibition of the chaperone activity of a bifunctional protein, such as PfFKBP35 found in Plasmodium falciparum targetmol.comagscientific.comcaymanchem.com.
In addition to its antimalarial properties, ascomycin has also been noted for its antispasmodic activities medchemexpress.commedchemexpress.combiorxiv.orgresearchgate.netnih.govijrar.org. Preclinical studies have also explored its potential neurological effects, including anticonvulsant activity when administered into the rat hippocampus via microdialysis probes medchemexpress.comselleckchem.commedchemexpress.comijrar.orgfrontiersin.orgnih.govnih.gov. Furthermore, ascomycin derivatives may hold potential for preventing ischemic brain damage and neuronal death researchgate.netnih.govnih.gov. The pharmacological action in the brain may involve the calcineurin (CaN)-mediated regulation of gamma-aminobutyric acid (GABA) and glutamate receptor channels, as well as influencing inflammatory responses in glial cells researchgate.netnih.govnih.gov.
Advanced Analytical Methodologies for Ascomycin Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
HPLC is a fundamental technique for the quantitative analysis and purity assessment of ascomycin (B1665279). It allows for the separation of ascomycin from related compounds and impurities based on their differential interactions with a stationary phase. Various HPLC methods have been developed and applied for this purpose. For instance, one method for detecting ascomycin purity utilizes a Shimadzu LC20AT liquid chromatograph with an Agilent C8 column (4.6mm x 250mm, 5 µm particle size). The mobile phase consists of acetonitrile (B52724), methyl tertiary butyl ether (MTBE), water, and trifluoroacetic acid in a ratio of 1600:160:2240:0.4 (mL:mL:mL:mL), with UV detection at 210 nm. The flow rate is 1.0 mL/min, the injection volume is 10 µL, and the column temperature is maintained at 60°C. google.com Another method employs a Kromasil ODS C18 column (5 µm, 250mm x 4.6mm) with a mobile phase ratio of V(acetonitrile): V(acetic acid): V(water) = 650:1:350, a flow rate of 1.0 mL/min, and detection at 210 nm with a column temperature of 60°C. google.com These methods highlight the use of reverse-phase chromatography and UV detection for ascomycin analysis.
HPLC is routinely used to determine the chromatographic purity of ascomycin samples. Studies have reported achieving high chromatographic purity for ascomycin main peaks, often exceeding 99% after purification processes. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling, Metabolite Identification, and Quantification
LC-MS/MS is a powerful hyphenated technique widely employed in ascomycin research for its high sensitivity and specificity, making it ideal for impurity profiling, metabolite identification, and quantification in complex matrices. This method combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry.
LC-MS/MS methods are particularly valuable for analyzing immunosuppressants, including ascomycin and its analogs, in biological fluids. The technique allows for the selective detection and quantification of target analytes, minimizing interference from matrix components and metabolites. researchgate.net The use of selected reaction monitoring (SRM) in LC-MS/MS enables the monitoring of specific transitions, providing high selectivity. For example, in methods quantifying sirolimus using ascomycin as an internal standard, SRM transitions of m/z 931.6→864.5 for sirolimus and m/z 809.5→756.5 for ascomycin have been used. rroij.com
LC-MS/MS is increasingly utilized in research due to its advantages in sensitivity and specificity compared to other methods. researchgate.net It is particularly useful for quantifying compounds like ascomycin that may not have strong chromophores or fluorophores for UV or fluorescence detection. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Protein-Ligand Interaction Studies (e.g., In-Cell NMR)
NMR spectroscopy is a crucial technique for the structural elucidation of ascomycin and for studying its interactions with proteins, such as the FK506-binding protein (FKBP). Multidimensional, heteronuclear NMR methods have been used to determine the complete 1H and 13C resonance assignments for isotopically labeled ascomycin bound to recombinant FKBP. nih.gov Analysis of Nuclear Overhauser Effects (NOEs) observed in 13C-edited 3D HMQC-NOESY spectra allows for the determination of the conformation of ascomycin when bound to FKBP. nih.gov
NMR studies have revealed that the conformation of ascomycin when bound to FKBP is significantly different from the solution structure of uncomplexed FK-506, but very similar to the X-ray crystal structure of FK-506 bound to FKBP. nih.gov Furthermore, FKBP/ascomycin NOEs provide insights into the structure of the ascomycin binding pocket. nih.gov
NMR spectroscopy is a powerful tool in drug discovery for identifying small molecules that bind to protein targets, elucidating binding sites, determining binding affinities, and driving structure-activity relationship (SAR) studies. sandiego.edu Techniques like in-cell NMR are emerging as important tools for studying protein-ligand interactions within living cells. mdpi.com
Spectroscopic Techniques for Characterization (e.g., UV-Vis)
Spectroscopic techniques, such as UV-Vis spectroscopy, can be used for the characterization of ascomycin, particularly for detection in chromatographic methods. As mentioned in the HPLC section, UV detection at 210 nm is commonly employed for monitoring ascomycin due to its absorbance at this wavelength. google.comgoogle.com While UV-Vis alone may not provide detailed structural information, it is a valuable tool for qualitative and quantitative analysis when coupled with separation techniques.
Sample Preparation and Extraction Techniques from Complex Biological Matrices for Research Analysis
Analyzing ascomycin in complex biological matrices, such as whole blood, requires effective sample preparation and extraction techniques to isolate the analyte and remove interfering substances. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
Protein precipitation is a simple and rapid method often used as a preliminary step. For example, in an LC-MS/MS method for tacrolimus (B1663567), samples were prepared by adding whole blood to zinc sulfate (B86663) solution for protein precipitation, followed by the addition of acetonitrile containing the internal standard. researchgate.net
SPE and LLE are also widely used for extracting analytes from biological matrices, offering cleanup and preconcentration. nih.govresearchgate.net These techniques are crucial for minimizing matrix effects that can interfere with downstream analysis, particularly in mass spectrometry. researchgate.net Automated sample preparation systems are increasingly being used to improve the efficiency, accuracy, and reproducibility of extraction procedures from biological matrices. gerstelus.com
Application of Ascomycin as an Internal Standard in LC-MS/MS for Related Immunosuppressants in Research Contexts
Ascomycin, being a structural analog of tacrolimus, is frequently used as an internal standard (IS) in LC-MS/MS methods for the quantification of related immunosuppressants, particularly tacrolimus and sirolimus, in research contexts. cerilliant.comrroij.comannalsoftransplantation.comallenpress.com The use of an appropriate internal standard is critical in LC-MS/MS to account for variability in sample preparation, matrix effects, and ionization efficiency. cerilliant.comresearchgate.net
Future Directions in Ascomycin Research
Further Elucidation of Intricate Biosynthetic Pathway Components and Regulatory Networks
The biosynthesis of ascomycin (B1665279) is a complex process primarily carried out by microbial fermentation, particularly by Streptomyces hygroscopicus var. ascomyceticus. researchgate.netijrar.org While significant progress has been made in identifying gene clusters involved in ascomycin biosynthesis, such as fkbB, fkbC, fkbA, and fkbP, which are responsible for the production of unusual polyketide extender units, the intricate regulatory networks governing these pathways are still being elucidated. nih.govijrar.org
Research indicates that precursor molecules from pathways like pentose (B10789219) phosphate (B84403) and shikimate biosynthesis play a crucial role in enhancing ascomycin production. Genes from these pathways, including zwf (encoding glucose-6-phosphate dehydrogenase) and aroA (encoding 3-deoxy-7-phosphoheptulonate synthase), have been identified as potential targets for genetic engineering to further improve yields. ijrar.org The ascomycin biosynthetic gene cluster is known to contain seven co-transcription units (fkbW, fkbU, fkbR1/R2, fkbE/F/G, fkbB/C/L/K/J/I/H, fkbO/P/A/D/M, and fkbS/Q/N) that contribute to synthesis and yield enhancement. nih.govijrar.org Overexpression of positive regulators like fkbN has also been shown to increase ascomycin yield significantly. ijrar.org
Future research will likely focus on mapping the complete enzymatic cascade and understanding the interplay between different regulatory elements, including pathway-specific regulators and global regulators like GlnR, which influences the activity of enzymes like acetyl-CoA carboxylase and propionyl-CoA carboxylase, critical for providing precursors like malonyl-CoA and methylmalonyl-CoA. frontiersin.org Understanding how factors like oxygen supply and the accumulation of metabolites such as acetate (B1210297) impact fermentation and ascomycin production will also be crucial for optimizing the biosynthetic process. biorxiv.orgcip.com.cn
Rational Design and Synthesis of Next-Generation Ascomycin Analogs with Tailored Biological Selectivity
Ascomycin's therapeutic effects are largely mediated through the inhibition of calcineurin after forming a complex with the intracellular protein FKBP12. cellsignal.jpresearchgate.netnih.govcapes.gov.brnih.gov However, this mechanism is also associated with undesirable immunosuppressive side effects. researchgate.netnih.govcapes.gov.br Rational design and synthesis of ascomycin analogs aim to create compounds with improved biological selectivity, potentially separating the desired therapeutic effects from broad immunosuppression.
Ascomycin is a natural analog of FK506, differing by an ethyl group at the C-21 position, which results in similar antifungal activity but slightly reduced immunosuppressive activity. nih.gov This highlights the potential for structural modifications to influence biological properties. Structure-guided approaches, utilizing high-resolution protein crystal structures of FKBP12 bound to ascomycin, can inform the design of analogs that preferentially interact with specific protein targets or exhibit altered binding affinities. nih.govwashington.edu
Research has explored modifications at positions like C-22 to generate analogs with decreased immunosuppressive activity while retaining other beneficial effects, such as antifungal properties. nih.gov Future efforts will involve combinatorial synthetic approaches and potentially combining biosynthetic and medicinal chemistry strategies to generate a wider range of analogs. nih.gov Molecular dynamics simulations can also play a role in identifying key residues for interaction and guiding modifications to achieve desired selectivity profiles, for example, distinguishing between fungal and mammalian targets. nih.gov The development of less nephrotoxic analogs, such as A-119435, with improved therapeutic indices, demonstrates the potential of this research direction. nih.gov
Comprehensive Investigation of Calcineurin-Independent Mechanisms and Novel Molecular Targets
While the primary mechanism of ascomycin involves calcineurin inhibition, preclinical studies suggest that ascomycin and its derivatives possess additional pharmacological activities that may be independent of calcineurin inhibition. researchgate.netnih.govcapes.gov.brnih.govagscientific.com These include anticonvulsant and neuroprotective effects. researchgate.netnih.govcapes.gov.brnih.gov
The action of ascomycin in the brain may involve calcineurin-mediated regulation of neurotransmitter receptor channels (GABA and glutamate), neuronal cytoskeleton, and dendritic spine morphology, as well as inflammatory responses in glial cells. researchgate.netnih.govcapes.gov.brnih.gov However, brain-specific mechanisms of action distinct from calcineurin inhibition are also hypothesized. researchgate.netnih.govcapes.gov.brnih.gov
Future research will focus on identifying and characterizing these calcineurin-independent pathways and novel molecular targets. This could involve exploring interactions with other proteins or cellular processes that contribute to its diverse pharmacological profile, such as its effects on mast cell activation or its potential in accelerating nerve regeneration. agscientific.com Understanding these alternative mechanisms could unlock new therapeutic possibilities for ascomycin and its derivatives in conditions where calcineurin inhibition is not the primary desired effect or where minimizing immunosuppression is critical.
Exploration of Novel Therapeutic Applications in Emerging Preclinical Disease Models
Ascomycin and its derivatives have shown promise in various preclinical disease models beyond their traditional use as immunosuppressants. Their anti-inflammatory properties make them relevant for skin diseases like atopic dermatitis and psoriasis. tandfonline.comagscientific.comcapes.gov.brnih.govkarger.com
Preclinical studies have demonstrated the efficacy of ascomycin derivatives, such as SDZ ASM 981 (pimecrolimus), in animal models of allergic contact dermatitis and psoriasis, showing comparable efficacy to potent corticosteroids without inducing skin atrophy. tandfonline.comcapes.gov.brnih.govkarger.com These findings support the exploration of ascomycin in a wider range of inflammatory and autoimmune conditions.
Furthermore, the observed anticonvulsant and neuroprotective activities in preclinical models suggest potential applications in neurological disorders, including epilepsy and ischemic brain damage. researchgate.netnih.govcapes.gov.brnih.gov Research into these areas is ongoing, aiming to understand the underlying mechanisms and evaluate the therapeutic potential in relevant animal models. researchgate.netnih.govcapes.gov.brnih.gov The antifungal activity of ascomycin also warrants further investigation, particularly against pathogens like Malassezia, where calcineurin inhibitors have shown efficacy. asm.org
Future research will likely expand to explore the utility of ascomycin and its analogs in other preclinical models where inflammation, immune dysregulation, or neuroprotection are key factors, potentially identifying novel indications and therapeutic strategies.
Integration of Systems Biology, Proteomics, and Metabolomics for Holistic Understanding
Gaining a comprehensive understanding of ascomycin biosynthesis and its biological effects necessitates the integration of advanced omics technologies, including systems biology, proteomics, and metabolomics. These approaches can provide a holistic view of the complex cellular processes involved.
Systems biology approaches, such as the use of genome-scale metabolic network models, can help analyze intracellular metabolism and identify limiting steps in ascomycin biosynthesis, guiding rational engineering strategies for improved production. biorxiv.orgnih.gov Metabolic network models of Streptomyces hygroscopicus var. ascomyceticus have been successfully used to understand and improve ascomycin production by engineering pathways like the ethylmalonyl-CoA pathway. biorxiv.orgnih.gov
Proteomics can be employed to study the expression levels and modifications of proteins involved in the biosynthetic pathway, transport, and cellular targets of ascomycin. This can reveal bottlenecks in production or provide insights into the mechanisms of action and potential off-target effects.
Metabolomics, the study of the complete set of metabolites in a cell or organism, can help identify key precursors and intermediates in ascomycin biosynthesis, as well as track metabolic changes in response to genetic modifications or fermentation conditions. biorxiv.org Analyzing intracellular metabolic responses, including CoA-esters, can provide valuable information for optimizing fermentation processes. biorxiv.org
Integrating data from these different omics layers can lead to a more complete picture of the cellular state and dynamics during ascomycin production and upon exposure to the compound, facilitating the development of more effective production strategies and novel therapeutic applications.
Advanced Bioengineering Strategies for Sustainable and High-Yield Production of Ascomycin and its Derivatives
The production of ascomycin through microbial fermentation faces challenges related to low yield and high production costs. nih.gov Advanced bioengineering strategies are crucial for developing sustainable and high-yield production processes.
Genetic engineering techniques have already played a significant role in improving ascomycin yield by manipulating biosynthetic genes and regulatory elements. researchgate.netnih.govijrar.orgnih.gov Overexpression of key genes involved in precursor synthesis and regulatory genes has led to marked increases in yield. nih.govfrontiersin.orgnih.gov Mutagenesis techniques, such as atmospheric and room temperature plasma (ARTP)-induced mutagenesis, combined with medium optimization, have also proven effective in generating high-producing strains. nih.gov
Metabolic engineering approaches, guided by metabolic network models, are being used to redirect carbon flux towards ascomycin biosynthesis. biorxiv.orgnih.govscispace.com Strategies include enhancing the supply of precursors like malonyl-CoA and methylmalonyl-CoA through the manipulation of enzymes like acetyl-CoA carboxylase and propionyl-CoA carboxylase. frontiersin.org Utilizing intracellular carbon reservoirs, such as polyhydroxybutyrate (B1163853), has also been explored as a strategy to provide precursors during the late fermentation phase, leading to increased ascomycin yield. researchgate.netresearchgate.net
Further bioengineering efforts will likely focus on optimizing fermentation conditions, including media composition, temperature, and agitation, using statistical approaches like Response Surface Methodology (RSM). nih.govijrar.orggoogle.com Addressing factors like foaming, which can inhibit production, through process optimization will also be important. ijrar.orgcip.com.cn The development of robust, high-producing strains through advanced genetic and metabolic engineering, coupled with optimized fermentation processes, is essential for the economically viable and sustainable production of ascomycin and its derivatives.
Q & A
Q. How should contradictory findings in ascomycin’s anti-malarial activity be addressed in grant proposals?
- Methodological Answer : Propose comparative transcriptomics of Plasmodium strains exposed to ascomycin vs. artemisinin. Highlight unresolved questions (e.g., dual chaperone inhibition) and request funding for high-content imaging or single-cell RNA-seq .
Data Presentation and Ethics
Q. What are the ACS guidelines for presenting ascomycin yield data in manuscripts?
- Methodological Answer : Report yields in mg/L ± SD, with statistical tests (e.g., t-tests for strain comparisons). Use line graphs for time-course fermentations and heatmaps for RSM results. Adhere to ACS Style Guide standards for chemical structures (e.g., numbering macrocyclic rings) and digital data sharing (e.g., Deposition to Zenodo) .
Q. How to ethically source proprietary ascomycin production data for meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
